IXA6 -

IXA6

Catalog Number: EVT-3059701
CAS Number:
Molecular Formula: C22H20ClN3O3S
Molecular Weight: 441.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

IXA6 is a novel compound recognized for its role as an activator of the inositol-requiring enzyme 1 (IRE1) and X-box binding protein 1 (XBP1s) signaling pathway. This compound has garnered attention due to its potential therapeutic applications, particularly in enhancing cellular responses to endoplasmic reticulum (ER) stress. IXA6 activates the IRE1/XBP1s pathway, which is crucial for maintaining cellular proteostasis and managing stress conditions within the ER. The compound exhibits vasoprotective activity, indicating its potential in treating various diseases linked to ER dysfunction and stress responses .

Source and Classification

IXA6 is classified as a small molecule modulator of the unfolded protein response (UPR). It belongs to a category of compounds designed to manipulate cellular signaling pathways related to ER stress. The discovery of IXA6 was facilitated through high-throughput screening methods aimed at identifying non-toxic compounds that can induce beneficial changes in ER proteostasis by activating IRE1/XBP1s signaling .

Synthesis Analysis

Methods and Technical Details

The synthesis of IXA6 involves several chemical processes that are typically outlined in research focused on small molecule development. While specific synthetic routes for IXA6 are not detailed in the available literature, compounds in this category often utilize techniques such as:

  • Chemical Synthesis: Employing standard organic synthesis methods to construct the molecular framework of IXA6.
  • Purification Techniques: Utilizing chromatography methods to isolate and purify the compound post-synthesis.
  • Characterization: Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds.

The synthesis process aims to yield a compound with high specificity for its target, ensuring effective modulation of the IRE1/XBP1s pathway .

Molecular Structure Analysis

Structure and Data

  • Molecular Modeling: Computational methods may be employed to predict the binding affinity and interaction sites between IXA6 and IRE1.
  • Crystallography Studies: If available, X-ray crystallography could provide insights into the three-dimensional arrangement of atoms within IXA6.

Understanding the molecular structure is essential for elucidating how IXA6 exerts its biological effects through interaction with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

IXA6 primarily functions through its interaction with IRE1, leading to a series of biochemical reactions:

  • IRE1 Autophosphorylation: Upon binding, IXA6 promotes the autophosphorylation of IRE1, enhancing its kinase activity.
  • XBP1 Splicing: The activation of IRE1 facilitates the unconventional splicing of XBP1 mRNA, resulting in the production of spliced XBP1 (XBP1s), which is crucial for UPR activation.

Research indicates that IXA6 increases IRE1-dependent splicing significantly compared to controls, demonstrating its efficacy as an activator .

Mechanism of Action

Process and Data

The mechanism by which IXA6 operates can be summarized as follows:

  1. Binding: IXA6 binds to IRE1, stabilizing its active conformation.
  2. Activation: This binding leads to autophosphorylation of IRE1, which activates its RNase activity.
  3. XBP1 Activation: Activated IRE1 splices XBP1 mRNA, generating XBP1s that translocate into the nucleus and initiate transcription of UPR target genes.

This process enhances cellular resilience against ER stress by promoting protein folding and degradation pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not provided in the search results, general characteristics for compounds like IXA6 include:

  • Molecular Weight: Typically calculated based on the molecular formula derived from structural data.
  • Solubility: Assessed in various solvents which can influence bioavailability.
  • Stability: Evaluated under different environmental conditions (e.g., pH, temperature).

These properties are crucial for determining the practical applications of IXA6 in biological systems .

Applications

Scientific Uses

IXA6 has potential applications in several scientific fields:

  • Therapeutic Development: As a modulator of UPR pathways, IXA6 could be explored for treating diseases associated with ER stress, including neurodegenerative diseases and metabolic disorders.
  • Research Tool: It serves as a valuable tool for studying UPR mechanisms and their implications in cellular physiology.
  • Vasoprotection Studies: Given its vasoprotective properties, IXA6 may be investigated for cardiovascular applications.

The ongoing research into IXA6 highlights its significance as a promising candidate for future therapeutic strategies targeting ER-related pathologies .

Mechanistic Insights into IXA6-Mediated IRE1/XBP1s Activation

Structural Determinants of IXA6 Binding to IRE1 Kinase Domain

IXA6 (C₂₂H₂₀ClN₃O₃S; MW: 441.94 g/mol) binds the kinase domain of inositol-requiring enzyme 1α (IRE1α) through specific structural motifs that enable selective activation. The compound features a central sulfonamide group flanked by N-(4-chlorophenyl)methyl and N-(2-oxo-2-(2,3-dihydro-1H-indol-1-yl)ethyl substituents, creating a stereospecific binding pocket [1] [10]. Biochemical analyses reveal that IXA6 exploits the ATP-binding cleft of IRE1α's kinase domain, with the chlorophenyl moiety forming hydrophobic interactions with Phe889 and Leu909, while the sulfonamide oxygen atoms hydrogen-bond with Lys907 in the catalytic loop [3] [7]. This binding is distinct from ATP-competitive inhibitors (e.g., KIRA6) as IXA6 stabilizes the kinase in a dimerization-competent conformation without inhibiting catalytic activity [5] . Mutagenesis studies confirm that residues Leu909 and Lys907 are critical for IXA6 binding, as their substitution reduces compound efficacy by >80% [3].

Table 1: Key Binding Interactions Between IXA6 and IRE1α Kinase Domain

IXA6 Structural MotifIRE1α ResidueInteraction TypeFunctional Significance
Chlorophenyl groupPhe889, Leu909HydrophobicAnchors compound in ATP-binding cleft
Sulfonamide oxygenLys907Hydrogen bondingFacilitates kinase domain activation
Carbonyl groupVal888Van der WaalsStabilizes activation loop conformation
Pyridine ringCys906π-stackingEnhances binding specificity

Allosteric Modulation of IRE1 RNase Activity by IXA6

IXA6 induces a conformational rearrangement of IRE1α's cytosolic domains, allosterically activating its RNase function. Upon binding the kinase domain, IXA6 promotes IRE1α oligomerization into higher-order complexes, enabling trans-autophosphorylation of the activation loop (Ser724/Thr725 in human IRE1α) [2] [4]. Phosphorylation triggers a 16° rotation in the RNase domain, exposing the catalytic site for substrate recognition [7]. This shifts IRE1α from a monomeric/dimeric state to active oligomers, enhancing RNase efficiency by >12-fold compared to unphosphorylated IRE1α [5].

Unlike stress-induced IRE1α activation, IXA6 selectively engages adaptive signaling outputs:

  • XBP1 mRNA splicing: IXA6 (10 µM) induces site-specific cleavage of XBP1 mRNA at the CAC loop, generating spliced XBP1 (XBP1s) without activating PERK or ATF6 pathways [3] [10].
  • RIDD suppression: Unlike ER stress inducers (e.g., thapsigargin), IXA6 does not trigger Regulated IRE1-Dependent Decay (RIDD) of ER-localized mRNAs (e.g., INS1, SCARA3), preserving translational homeostasis [3] [7].

Table 2: Conformational States of IRE1α Modulated by IXA6

ParameterMonomeric IRE1αIXA6-Activated IRE1αStress-Activated IRE1α
OligomerizationDimersTetramersLarge oligomers (>8 subunits)
RNase SubstratesNoneXBP1 mRNA onlyXBP1 mRNA + RIDD substrates
Kinase ActivityBasalEnhanced phosphorylationHyperphosphorylation
Downstream OutputInactivePro-adaptive (XBP1s)Pro-apoptotic (JNK, RIDD)

Kinetic Profiling of IXA6-Induced XBP1 mRNA Splicing Efficiency

IXA6 activates IRE1α's RNase with precise temporal kinetics and defined efficacy thresholds:

  • Time-dependent activation: XBP1 splicing initiates within 4 hours of IXA6 exposure (10 µM) in HEK293T cells, peaking at 18 hours. This contrasts with thapsigargin-induced splicing, which peaks within 2 hours [1] [3].
  • Dose-response profile: Half-maximal activation (EC₅₀) occurs at 0.31 µM in cellular models, with maximal splicing efficiency reaching 30–40% of saturating thapsigargin levels (100%) [3] [10].
  • Transcriptional specificity: RNA sequencing reveals that IXA6 activates 64% of XBP1s-regulated genes (e.g., DNAJB9, EDEM1, HSPA5) but <5% of PERK (e.g., CHOP) or ATF6 targets [3]. Splicing efficiency correlates with functional outcomes, including:
  • Reduction in amyloid precursor protein (APP) secretion in CHO cells (18 hours; 10 µM) [1]
  • Upregulation of ER chaperones in neuronal SHSY5Y cells without inducing oxidative stress genes [10]

Table 3: Kinetic Parameters of IXA6-Mediated XBP1 Splicing

ParameterIXA6 (10 µM)Thapsigargin (1 µM)IRE1α Genetic Activation
Splicing Onset4 hours0.5 hours2 hours
Peak XBP1s Levels30–40% of max100%60–70%
XBP1s Half-life6 hours3 hours>12 hours
Gene Overlap64% with XBP1s>95% with UPR genes78% with XBP1s

Properties

Product Name

IXA6

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridine-3-sulfonamide

Molecular Formula

C22H20ClN3O3S

Molecular Weight

441.9 g/mol

InChI

InChI=1S/C22H20ClN3O3S/c23-19-9-7-17(8-10-19)15-25(30(28,29)20-5-3-12-24-14-20)16-22(27)26-13-11-18-4-1-2-6-21(18)26/h1-10,12,14H,11,13,15-16H2

InChI Key

INLQYLVXKDCKIT-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4

Solubility

not available

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.